

# ENMD-2076: A Comparative Analysis of its Anti-Tumor Activity

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## Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454

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This guide provides a comprehensive comparison of the anti-tumor activity of ENMD-2076 with alternative therapies for platinum-resistant ovarian cancer and triple-negative breast cancer. The information is supported by preclinical and clinical experimental data to facilitate an objective evaluation.

## Executive Summary

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor with a unique anti-angiogenic and anti-proliferative profile. It demonstrates potent activity against Aurora A kinase and key angiogenic receptors, including VEGFR and FGFR. Preclinical studies have shown its efficacy in a broad range of cancer cell lines and in vivo models. Clinical trials have investigated its potential in treating solid tumors, including platinum-resistant ovarian cancer and triple-negative breast cancer. This guide compares the performance of ENMD-2076 with standard-of-care and other targeted agents in these indications.

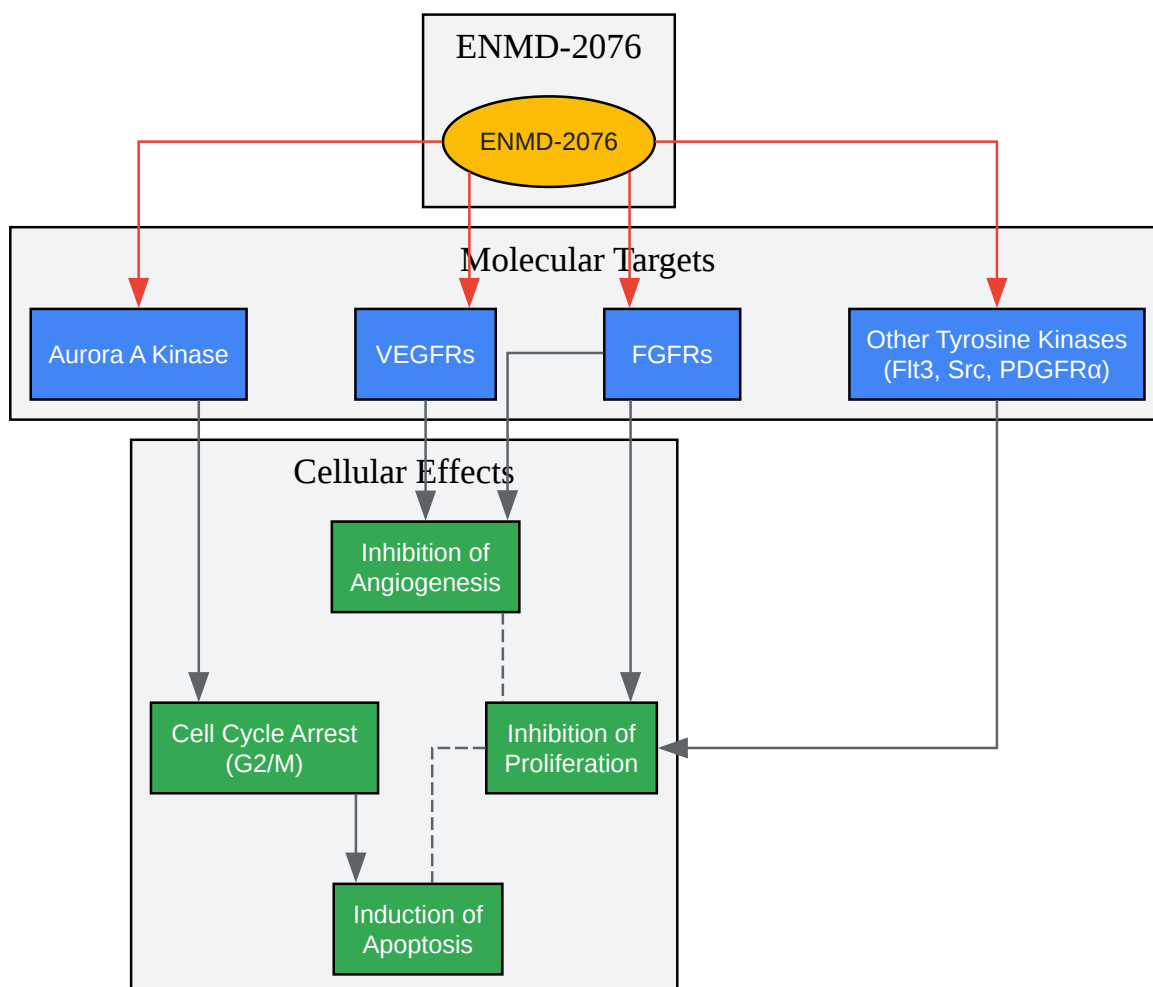
## Mechanism of Action of ENMD-2076

ENMD-2076 exerts its anti-tumor effects through the inhibition of multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis. Its primary targets include:

- **Aurora A Kinase:** A key regulator of mitosis, its inhibition leads to cell cycle arrest and apoptosis.

- Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
- Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, survival, and angiogenesis.
- Other Tyrosine Kinases: Including Flt3, Src, and PDGFR $\alpha$ , which are implicated in various aspects of tumorigenesis.[1][2]

This multi-targeted approach offers the potential to overcome resistance mechanisms associated with single-target therapies.



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**Figure 1:** Simplified signaling pathway of ENMD-2076's mechanism of action.

## Preclinical Anti-Tumor Activity: A Comparative Overview

The following tables summarize the in vitro and in vivo preclinical data for ENMD-2076 and its comparators.

### In Vitro Anti-proliferative Activity (IC<sub>50</sub> Values)

Compound	Cancer Type	Cell Line	IC50 (μM)	Reference
ENMD-2076	Various	Panel of human cancer cell lines	0.025 - 0.7	[3]
Leukemia	MV4;11	0.025	[2]	
Myeloma	IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929	2.99 - 7.06		
Olaparib	Triple-Negative Breast Cancer	MDA-MB-436	>10	
Triple-Negative Breast Cancer	MDA-MB-231	~20		
Triple-Negative Breast Cancer	BT-20	>20		
Paclitaxel	Triple-Negative Breast Cancer	MDA-MB-231	Not specified	
Bevacizumab	Ovarian Cancer	Various	No direct anti-proliferative effect in vitro	[3]
Pazopanib	Ovarian Cancer	Not specified	No significant effect on proliferation in vitro	[4]

## In Vivo Anti-Tumor Efficacy in Xenograft Models

Compound	Cancer Type	Xenograft Model	Dosage and Administration	Tumor Growth Inhibition	Reference
ENMD-2076	Colorectal Cancer	HT-29	100 or 200 mg/kg, oral, daily for 28 days	Induced initial tumor growth inhibition followed by regression.	[5]
Breast Cancer	MDA-MB-231	200 mg/kg, oral, daily	Significant tumor growth inhibition.		
Bevacizumab	Ovarian Cancer	A2780	Not specified	Significantly suppressed tumor growth.	[6]
Ovarian Cancer	SK-OV-3	Not specified	Significantly suppressed tumor growth.	[6]	
Pazopanib	Ovarian Cancer	Orthotopic murine models	Not specified	Tumor growth significantly reduced by 79-84% in combination with topotecan.	[7]
Olaparib	Triple-Negative Breast Cancer	Patient-Derived Xenografts	Not specified	Efficacy dependent on BRCA mutation status.	
Paclitaxel	Triple-Negative Breast Cancer	MDA-MB-231	10 mg/kg, intraperitoneal, weekly for 4 weeks	Significantly enhanced antitumor activity and	[8]

inhibited local  
tumor growth.

## Clinical Efficacy: Comparative Analysis

### Platinum-Resistant Ovarian Cancer

Trial	Drug	Patient Population	Primary Endpoint	Key Outcomes	Reference
Phase II	ENMD-2076	64 patients with platinum-resistant recurrent EOC, fallopian tube, or peritoneal cancer	Progression-Free Survival (PFS) rate at 6 months	6-month PFS rate: 22%; Median PFS: 3.6 months	<a href="#">[9]</a>
AURELIA (Phase III)	Bevacizumab + Chemotherapy	361 patients with platinum-resistant ovarian cancer	Progression-Free Survival (PFS)	Median PFS: 6.7 months (vs. 3.4 months with chemotherapy alone)	<a href="#">[10]</a> <a href="#">[11]</a>
Phase II	Pazopanib	36 patients with recurrent EOC	CA-125 response	31% of patients had a CA-125 response.	<a href="#">[12]</a> <a href="#">[13]</a>

### Triple-Negative Breast Cancer (TNBC)

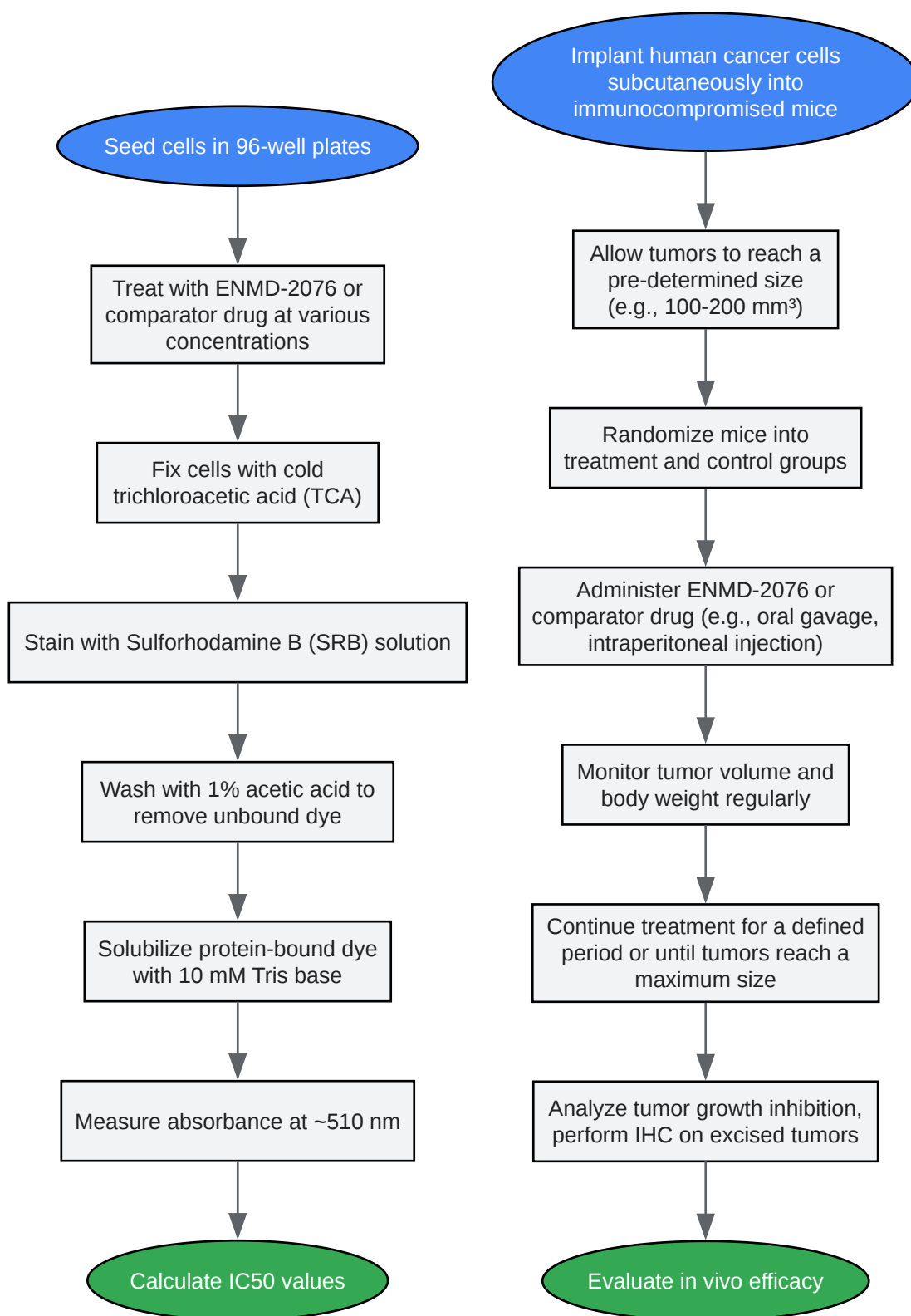
Trial	Drug	Patient Population	Primary Endpoint	Key Outcomes	Reference
Phase II	ENMD-2076	41 patients with previously treated, advanced or metastatic TNBC	6-month Clinical Benefit Rate (CBR)	6-month CBR: 16.7% (including 2 partial responses)	<a href="#">[14]</a>
OlympiAD (Phase III)	Olaparib	302 patients with germline BRCA-mutated, HER2-negative metastatic breast cancer (including TNBC)	Progression-Free Survival (PFS)	Median PFS: 7.0 months (vs. 4.2 months with standard therapy)	<a href="#">[15]</a> <a href="#">[16]</a>
Various	Paclitaxel	Patients with TNBC	Varies	A standard chemotherapy agent for TNBC, often used in combination.	

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### Sulforhodamine B (SRB) Assay for In Vitro Proliferation

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.



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